molecular formula C8H9ClN2O2 B1382883 6-Amino-4-chloro-nicotinic acid ethyl ester CAS No. 1824285-14-4

6-Amino-4-chloro-nicotinic acid ethyl ester

Cat. No.: B1382883
CAS No.: 1824285-14-4
M. Wt: 200.62 g/mol
InChI Key: ZRWKGNHWBXGHDF-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Amino-4-chloro-nicotinic Acid Ethyl Ester

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 6-amino-4-chloronicotinate, which precisely describes the substitution pattern on the nicotinic acid framework. The molecular formula C8H9ClN2O2 indicates the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. This composition reflects the pyridine ring system with specific substitutions at the 4- and 6-positions, along with the ethyl ester functionality attached to the carboxylic acid group.

The Chemical Abstracts Service registry number 1824285-14-4 provides unique identification for this specific compound, distinguishing it from related structural isomers. The InChI (International Chemical Identifier) code 1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) offers a standardized representation of the molecular structure that enables precise computational analysis and database searches. The corresponding InChI key ZRWKGNHWBXGHDF-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full InChI string, facilitating rapid molecular identification in chemical databases.

Property Value
IUPAC Name ethyl 6-amino-4-chloronicotinate
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS Number 1824285-14-4
InChI Key ZRWKGNHWBXGHDF-UHFFFAOYSA-N

Crystallographic Data and X-ray Diffraction Studies

The compound exhibits distinctive physical characteristics that reflect its molecular organization in the solid state. Commercial samples typically appear as light yellow solids with reported purity levels of 96% to 97%, indicating high structural integrity and minimal impurity content. The molecular weight of 200.62 g/mol corresponds precisely to the calculated value based on atomic compositions, confirming molecular identity through mass spectroscopic analysis.

While specific single-crystal X-ray diffraction data for this compound remains limited in the current literature, related chloronicotinate compounds provide valuable structural insights. The pyridine ring system adopts a planar configuration typical of aromatic heterocycles, with the chlorine substituent and amino group positioned to minimize steric interactions while maintaining electronic conjugation within the ring system. The ethyl ester moiety extends from the carboxylic acid functionality, adopting conformations that balance intramolecular interactions with crystal packing requirements.

Storage conditions typically require inert atmosphere maintenance at temperatures between 2-8°C, suggesting potential thermal sensitivity or oxidative susceptibility of the amino functional group. The compound demonstrates limited solubility in polar protic solvents but shows enhanced solubility in chloroform and methanol, indicating predominantly hydrophobic character with selective polar interactions.

Spectroscopic Identification Techniques

Fourier-Transform Infrared Spectral Analysis

Fourier-Transform Infrared spectroscopy provides comprehensive vibrational information for this compound, revealing characteristic absorption bands that confirm functional group presence and molecular structure. The amino group exhibits distinctive stretching vibrations typically observed in the 3300-3500 cm⁻¹ region, corresponding to both symmetric and asymmetric nitrogen-hydrogen bond stretching modes. These bands appear as sharp, medium-intensity absorptions that distinguish primary amino groups from secondary or tertiary nitrogen functionalities.

The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1500-1600 cm⁻¹ region, with specific bands observed around 1564 cm⁻¹ and 1590 cm⁻¹ that characterize the substituted pyridine ring system. The ethyl ester carbonyl group produces a prominent stretching vibration near 1680-1750 cm⁻¹, shifted slightly from typical aliphatic ester positions due to conjugation with the aromatic ring system. The carbon-oxygen stretching of the ester linkage appears as a strong band in the 1200-1300 cm⁻¹ range, providing confirmation of the ethyl ester functionality.

Methyl and methylene group vibrations from the ethyl moiety produce characteristic patterns in both stretching and bending regions. Asymmetric carbon-hydrogen stretching modes appear near 2980 cm⁻¹ and 2938 cm⁻¹, while symmetric stretching occurs around 2875 cm⁻¹. The chlorine substituent influences the aromatic carbon-carbon stretching patterns and introduces characteristic bands associated with carbon-chlorine bond vibrations in the 600-800 cm⁻¹ region.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H stretching (amino) 3300-3500 Medium
C-H stretching (aromatic) 3000-3100 Medium
C-H stretching (alkyl) 2875-2980 Strong
C=O stretching (ester) 1680-1750 Strong
C=C stretching (aromatic) 1500-1600 Strong
C-O stretching (ester) 1200-1300 Strong
Nuclear Magnetic Resonance Spectroscopy Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environments and spatial relationships of hydrogen and carbon atoms within this compound. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns that correspond to different molecular environments. The aromatic protons on the pyridine ring exhibit characteristic downfield shifts between 7.0-8.5 ppm, with specific coupling patterns that reflect the substitution arrangement around the heterocyclic core.

The amino group protons typically appear as a broad signal around 5.0-6.0 ppm, with the exact position depending on solvent conditions and potential hydrogen bonding interactions. These protons often show temperature-dependent behavior and may exhibit exchange phenomena in protic solvents. The ethyl ester moiety produces characteristic multipicity patterns, with the methylene protons appearing as a quartet around 4.3-4.5 ppm and the terminal methyl group manifesting as a triplet near 1.3-1.4 ppm.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework. The carbonyl carbon of the ester group resonates significantly downfield around 165-170 ppm, reflecting the electron-withdrawing nature of the oxygen atoms. Aromatic carbons appear in the 120-160 ppm region, with specific chemical shifts influenced by the electron-donating amino group and electron-withdrawing chlorine substituent. The ethyl ester carbons resonate at characteristic positions, with the methylene carbon around 62-65 ppm and the methyl carbon near 14-16 ppm.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 7.0-8.5 multiplet Aromatic protons
¹H 5.0-6.0 broad singlet Amino protons
¹H 4.3-4.5 quartet OCH₂ protons
¹H 1.3-1.4 triplet CH₃ protons
¹³C 165-170 singlet C=O carbon
¹³C 120-160 singlet Aromatic carbons
¹³C 62-65 singlet OCH₂ carbon
¹³C 14-16 singlet CH₃ carbon
Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy provides complementary vibrational information to infrared analysis, with particular sensitivity to symmetric stretching modes and polarizable bond systems within this compound. The aromatic ring breathing modes produce strong Raman signals typically observed around 1000-1200 cm⁻¹, providing characteristic fingerprint regions for structural identification. These modes involve concerted motions of the pyridine ring atoms and are particularly intense due to the high polarizability of the aromatic electron system.

The carbon-carbon stretching vibrations within the pyridine ring manifest as strong Raman bands around 1500-1600 cm⁻¹, with specific frequencies influenced by the substitution pattern. The presence of both electron-donating amino and electron-withdrawing chlorine groups creates characteristic shifts in these vibrational frequencies compared to unsubstituted pyridine derivatives. Symmetric stretching modes of the ethyl ester group appear as prominent bands, with the carbon-oxygen stretch showing enhanced intensity in the Raman spectrum compared to infrared analysis.

The chlorine substituent contributes distinctive vibrational modes that appear as medium-intensity bands in the 200-400 cm⁻¹ region, corresponding to carbon-chlorine stretching and bending motions. These low-frequency modes are readily accessible through Raman spectroscopy and provide definitive confirmation of halogen substitution. The amino group contributes symmetric and asymmetric stretching modes, with the symmetric stretch often showing enhanced Raman intensity compared to the asymmetric mode.

Dispersive Raman measurements using 780 nm laser excitation reveal spectral features in the 3500-100 cm⁻¹ range, with particular emphasis on the fingerprint region below 1500 cm⁻¹. The combination of Fourier-Transform Raman and dispersive Raman techniques provides comprehensive vibrational characterization, enabling precise assignment of fundamental modes and identification of overtone or combination bands. Temperature-dependent studies reveal the stability of vibrational modes and potential conformational changes associated with thermal energy variations.

Raman Frequency (cm⁻¹) Intensity Vibrational Assignment
2971-2998 Strong C-H stretching (asymmetric)
2938-2973 Strong C-H stretching (symmetric)
1590-1596 Very Strong C=C stretching (aromatic)
1564-1568 Strong C=C stretching (aromatic)
1000-1200 Medium Ring breathing modes
600-800 Medium C-Cl stretching
200-400 Medium C-Cl bending

Properties

IUPAC Name

ethyl 6-amino-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKGNHWBXGHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-nicotinic acid ethyl ester typically involves the esterification of 6-Amino-4-chloro-nicotinic acid. One common method includes the reaction of 6-Amino-4-chloro-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid, which facilitates the formation of the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include 6-Amino-4-substituted-nicotinic acid derivatives.

    Oxidation: Products include 6-Nitro-4-chloro-nicotinic acid ethyl ester.

    Reduction: Products include 6-Alkylamino-4-chloro-nicotinic acid ethyl ester.

    Hydrolysis: The major product is 6-Amino-4-chloro-nicotinic acid.

Scientific Research Applications

6-Amino-4-chloro-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-nicotinic acid ethyl ester is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and chloro groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-amino-6-chloronicotinate (CAS 1060811-65-5)
  • Similarity: 0.97 (structural analog with identical substituents but minor positional differences) .
  • Key Differences : The ethyl ester group enhances hydrophobicity compared to carboxylic acid derivatives.
  • Applications: Used in intermediate synthesis for kinase inhibitors due to its reactive amino and chloro groups .
4-Amino-6-chloronicotinic acid (CAS 73781-91-6)
  • Similarity : 0.96 (carboxylic acid analog lacking the ethyl ester) .
  • Impact : The absence of the ethyl ester reduces lipophilicity, affecting solubility in organic solvents. This compound is more reactive in aqueous conditions, making it suitable for carboxylate-mediated coupling reactions .
Methyl 5-amino-6-chloronicotinate (CAS 49608-01-7)
  • Similarity : 0.84 .
  • Key Differences: Chloro and amino groups at positions 5 and 6, respectively, alter electronic distribution.

Halogen and Ester Group Modifications

Ethyl-5,6-dichloronicotinate (CAS 401566-69-6)
  • Structure : Dichloro substitution at positions 5 and 6 with an ethyl ester.
  • Impact : Increased electron-withdrawing effects enhance reactivity in electrophilic substitutions. Used in materials science for synthesizing corrosion-resistant coatings .
6-Chloro-4-azaindole-2-carboxylic acid ethyl ester (CAS 1594694-75-3)
  • Structure : Azaindole core fused with a pyridine ring.
  • Impact: The fused ring system modifies π-electron conjugation, making it valuable in optoelectronic materials. Reduced solubility compared to non-fused analogs .

Nitro and Methyl Substituents

Methyl 6-amino-5-nitronicotinate
  • Structure : Nitro group at position 5 and methyl ester.
  • Impact: The nitro group introduces strong electron-withdrawing effects, stabilizing negative charges in intermediates. Used in explosives research and as a precursor for amino-to-amide transformations .
Methyl 4-amino-6-methylnicotinate (CAS 14208-83-4)
  • Similarity : 0.88 .
  • Key Differences : Methyl substituent at position 6 instead of chlorine reduces electronegativity, altering binding affinity in biological targets. Commonly used in agrochemical intermediates .

Physicochemical and Functional Properties Comparison

Compound Molecular Formula LogP Solubility Key Applications
6-Amino-4-chloro-nicotinic acid ethyl ester C₈H₉ClN₂O₂ 1.8 Low in H₂O Pharmaceutical intermediates
4-Amino-6-chloronicotinic acid C₆H₅ClN₂O₂ 0.5 Moderate in H₂O Coupling reactions
Ethyl-5,6-dichloronicotinate C₈H₇Cl₂NO₂ 2.3 Insoluble Materials science
Methyl 5-amino-6-chloronicotinate C₇H₇ClN₂O₂ 1.5 Low in H₂O Metabolic studies

Data compiled from CAS databases and supplier specifications .

Biological Activity

6-Amino-4-chloro-nicotinic acid ethyl ester (ACNE) is a compound with significant potential in various biological applications due to its unique structural features, including an amino group and a chloro substituent. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 200.62 g/mol

The compound is synthesized through the esterification of 6-amino-4-chloro-nicotinic acid with ethanol, typically using a strong acid catalyst like sulfuric acid.

The biological effects of ACNE are primarily mediated through its interactions with various molecular targets within cells. The presence of the amino and chloro groups enhances its binding affinity to specific enzymes and receptors, potentially modulating several biochemical pathways. While detailed mechanisms remain under investigation, initial studies suggest that ACNE may influence enzyme activity related to metabolic processes and cellular signaling.

Antimicrobial Properties

Research indicates that ACNE exhibits antimicrobial activity against several bacterial strains. A study demonstrated that derivatives of nicotinic acid compounds, including ACNE, showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell wall synthesis due to the compound's structural similarities to nicotinic acid, which is essential for bacterial growth .

Anticancer Potential

ACNE has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death. The chloro group may play a critical role in enhancing the compound's cytotoxic effects against tumor cells .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • Study : Evaluation of ACNE against E. coli and S. aureus.
    • Findings : Showed a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus, indicating significant antimicrobial efficacy.
  • Anticancer Activity :
    • Study : Assessment of ACNE on human breast cancer cell lines.
    • Findings : Induced apoptosis in over 70% of treated cells at concentrations above 100 μM after 48 hours of exposure .
  • Mechanistic Insights :
    • Study : Investigation into the signaling pathways activated by ACNE.
    • Findings : Identified activation of caspase-3 and caspase-9, suggesting a mitochondrial pathway involvement in apoptosis induction .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
6-Amino-4-chloro-nicotinic acidContains amino and chloro groupsAntimicrobial, anticancer
4-Chloro-nicotinic acid ethyl esterLacks amino groupReduced biological activity
6-Amino-nicotinic acid ethyl esterLacks chloro groupAltered reactivity

The unique combination of functional groups in ACNE contributes to its distinct biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Amino-4-chloro-nicotinic acid ethyl ester for high-purity yields?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For esterification steps, anhydrous ethanol and acid catalysts (e.g., H₂SO₄) are common, but microwave-assisted synthesis may reduce side-product formation. Post-synthesis purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) ensures purity. Characterization should include NMR (¹H/¹³C) and FT-IR to confirm ester bond formation and chlorine/amine functional groups .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying purity, while LC-MS (ESI+ mode) identifies molecular ions and fragmentation patterns. Differential scanning calorimetry (DSC) can assess thermal stability, and X-ray crystallography may resolve structural ambiguities. For derivatives (e.g., imidacloprid-related metabolites), multi-residue analysis via tandem MS/MS is critical .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life. Note that ester groups are prone to hydrolysis under alkaline conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in analogs of this compound?

  • Methodological Answer : Synthesize analogs with substitutions at the 4-chloro or 6-amino positions (e.g., replacing chlorine with fluorine or modifying the ethyl ester to methyl/propyl esters). Test bioactivity in target systems (e.g., enzyme inhibition assays or cell-based models). Use molecular docking to predict binding affinities to nicotinic acetylcholine receptors. Compare logP values to correlate lipophilicity with membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound and its metabolites?

  • Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., assay type, solvent used, or metabolite interference). Validate findings using orthogonal methods: for example, confirm receptor binding via SPR (surface plasmon resonance) if initial results relied on fluorescence quenching. Cross-reference degradation products (e.g., 6-CNA derivatives) to rule out metabolite-induced artifacts .

Q. What experimental approaches elucidate the compound’s role in pesticide degradation pathways?

  • Methodological Answer : Use ¹⁴C-labeled this compound in soil microcosm studies to track degradation products via radio-HPLC. Pair with metagenomic analysis to identify microbial consortia involved in breakdown. Compare degradation rates under aerobic vs. anaerobic conditions, and assess photolytic degradation using UV exposure chambers .

Q. How can mechanistic studies investigate the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer : Employ cryo-EM or X-ray crystallography to resolve ligand-receptor complexes (e.g., with insect nicotinic receptors). Use siRNA knockdown in cell models to confirm target specificity. For in vivo studies, utilize transgenic organisms lacking specific receptor subunits to isolate mechanisms. Measure intracellular calcium flux via FLIPR assays to quantify receptor activation .

Q. How can researchers integrate this compound into novel materials (e.g., drug-delivery systems or catalytic frameworks)?

  • Methodological Answer : Functionalize the amine group for covalent attachment to polymeric nanoparticles (e.g., PLGA) via carbodiimide chemistry. Assess drug-loading efficiency and release kinetics in simulated physiological conditions. For catalytic applications, immobilize the compound on mesoporous silica and test activity in model reactions (e.g., ester hydrolysis). Characterize material stability using BET surface area analysis and TEM .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-4-chloro-nicotinic acid ethyl ester
Reactant of Route 2
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6-Amino-4-chloro-nicotinic acid ethyl ester

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